(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride
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Overview
Description
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group and a hydroxyl group on an indene backbone, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of the indene derivative in the presence of a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents at room temperature.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride
- (1R,2R)-2-Aminocyclohexanol hydrochloride
Uniqueness
Compared to similar compounds, (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride has a unique indene backbone, which imparts distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
CAS No. |
2642176-81-4 |
---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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